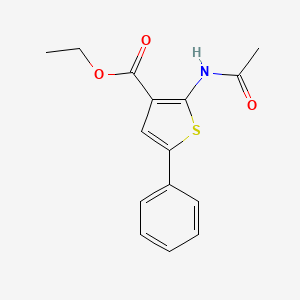
2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester, also known as APTE, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. APTE is a thiophene derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
作用機序
The mechanism of action of 2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes involved in inflammation, cancer, and microbial infections. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, and inducible nitric oxide synthase (iNOS), an enzyme involved in the synthesis of nitric oxide. This compound has also been shown to activate the mitochondrial pathway of apoptosis by inducing the release of cytochrome c and activating caspases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory mediators, induction of apoptosis in cancer cells, and antimicrobial activity against various bacterial and fungal strains. This compound has also been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester has several advantages for lab experiments, including its easy synthesis, low cost, and potential therapeutic properties. However, this compound also has limitations, including its low solubility in water and potential toxicity at high doses.
将来の方向性
There are several future directions for the study of 2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester, including the optimization of its synthesis, the development of new derivatives with improved properties, and the evaluation of its potential therapeutic properties in animal models and clinical trials. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic properties.
合成法
2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester can be synthesized using various methods, including the reaction of 2-acetylamino-5-phenyl-thiophene-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. Another method involves the reaction of 2-acetylamino-5-phenyl-thiophene-3-carboxylic acid with ethyl bromoacetate in the presence of potassium carbonate. The yield and purity of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
科学的研究の応用
2-Acetylamino-5-phenyl-thiophene-3-carboxylic acid ethyl ester has been extensively studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. This compound has been shown to inhibit the production of inflammatory mediators, such as nitric oxide and prostaglandin E2, by suppressing the activity of enzymes involved in their synthesis. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway. Additionally, this compound has shown promising antimicrobial activity against various bacterial and fungal strains.
特性
IUPAC Name |
ethyl 2-acetamido-5-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-3-19-15(18)12-9-13(11-7-5-4-6-8-11)20-14(12)16-10(2)17/h4-9H,3H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMGZQAIFBQTPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

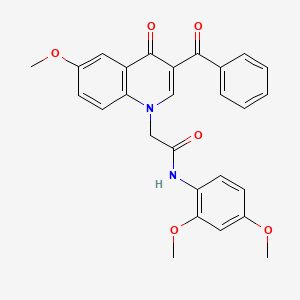
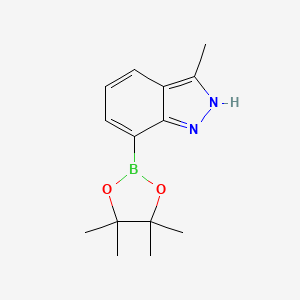
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea](/img/structure/B2410773.png)
![2-(2-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2410775.png)
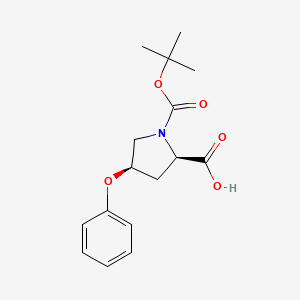
![1-[1-(2-Phenylethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2410778.png)
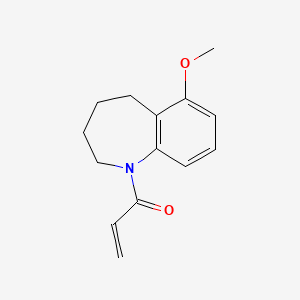
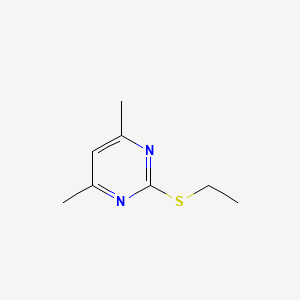
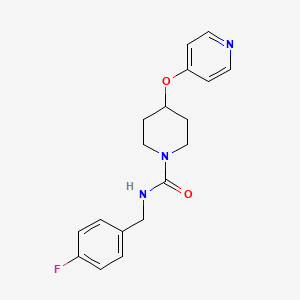
![1-(3-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2410783.png)
![5-Fluoro-4-phenyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2410785.png)
![2-[5-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2410786.png)
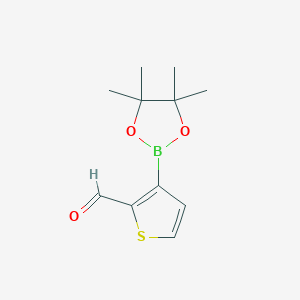
![1-(4-benzylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2410789.png)